molecular formula C19H22N4O3S2 B13850686 N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide

N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide

Cat. No.: B13850686
M. Wt: 418.5 g/mol
InChI Key: AEVXICHPVNHSGG-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrrolidine ring, and a benzo[e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Benzo[e][1,2]thiazine Core: This step involves the cyclization of intermediates to form the benzo[e][1,2]thiazine core.

    Final Coupling and Oxidation: The final step involves coupling the synthesized intermediates and oxidizing the compound to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylthiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar chemical properties.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are structurally related and may have comparable biological activities.

    Benzo[e][1,2]thiazine Derivatives:

Uniqueness

N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-pyrrolidin-1-yl-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C19H22N4O3S2/c1-13-12-20-19(27-13)21(2)18(24)17-16(23-10-6-7-11-23)14-8-4-5-9-15(14)28(25,26)22(17)3/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

AEVXICHPVNHSGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)N4CCCC4

Origin of Product

United States

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